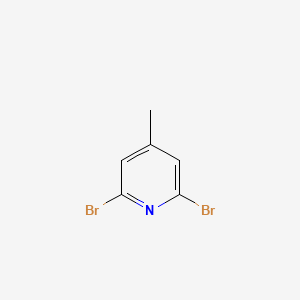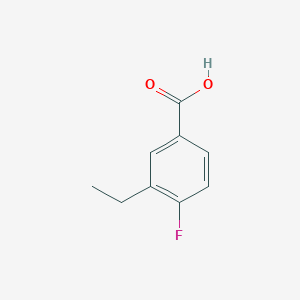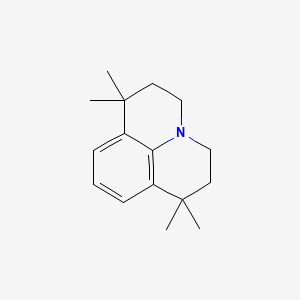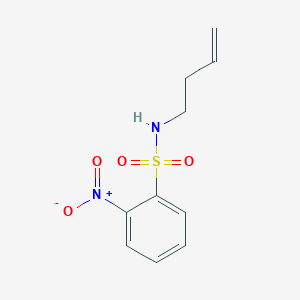
N-(2-hydroxyethyl)-N-methylglycine
Vue d'ensemble
Description
N-(2-hydroxyethyl)-N-methylglycine is a chemical compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by the presence of a hydroxyethyl group and a methyl group attached to the nitrogen atom of glycine. This compound is often utilized for its unique chemical properties and reactivity.
Mécanisme D'action
Mode of Action
It is suggested that it may act as a plasticizer and swelling agent, forming hydrogen bond interactions with other compounds . This interaction could potentially alter the properties of the target, leading to changes in its function .
Biochemical Pathways
It has been suggested that it may have a role in the synthesis of room-temperature ionic liquids, acetate and formate ammonium salts
Pharmacokinetics
Urinary excretion accounted for about 30% of the dose and occurred very rapidly (about 22% of the dose was in the 0-8 h collection interval) .
Result of Action
It has been suggested that it may have anti-inflammatory effects
Action Environment
The action environment of N-(2-hydroxyethyl)-N-methylglycine is likely to be influenced by a variety of factors. For example, it has been suggested that it can act as a plasticizer and swelling agent, which could potentially be influenced by environmental conditions such as temperature and humidity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-(2-hydroxyethyl)-N-methylglycine can be synthesized through several methods. One common approach involves the reaction of glycine with ethanolamine and formaldehyde under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where glycine, ethanolamine, and formaldehyde are mixed in precise ratios. The reaction is monitored closely to maintain optimal conditions, such as temperature and pH, to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-hydroxyethyl)-N-methylglycine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, and the reactions are typically conducted in the presence of a suitable solvent and catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-(2-hydroxyethyl)-N-methylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: In the medical field, this compound is explored for its potential therapeutic properties and as a component in drug formulations.
Industry: It is utilized in the production of surfactants, detergents, and other industrial chemicals due to its amphiphilic nature.
Comparaison Avec Des Composés Similaires
N-(2-hydroxyethyl)-N-methylglycine can be compared to other similar compounds such as methyldiethanolamine and N-(2-hydroxyethyl)ethylenediamine. While these compounds share some structural similarities, this compound is unique due to its specific functional groups and reactivity. Methyldiethanolamine, for example, is commonly used in gas treating applications, whereas N-(2-hydroxyethyl)ethylenediamine is often employed in the synthesis of coordination polymers .
By understanding the distinct properties and applications of this compound, researchers and industry professionals can leverage its potential in various scientific and industrial endeavors.
Propriétés
IUPAC Name |
2-[2-hydroxyethyl(methyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-6(2-3-7)4-5(8)9/h7H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYWPPQQCQRHHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466030 | |
| Record name | N-(2-Hydroxyethyl)-N-methylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26294-19-9 | |
| Record name | N-(2-Hydroxyethyl)-N-methylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-(2-hydroxyethyl)-N-methylglycine interact with copper(II), and what is the resulting structure?
A1: this compound acts as a tridentate ligand, meaning it binds to the copper(II) ion through three donor atoms. Specifically, it coordinates through the nitrogen atom, the deprotonated oxygen atom of the carboxylate group, and the oxygen atom of the hydroxyl group. This forms two distorted five-membered rings around the copper(II) ion. The overall complex, bis[N-(2-hydroxyethyl)-N-methylglycinato]copper(II), adopts a distorted octahedral geometry [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1312774.png)



![6-Methylbenzo[d]isoxazol-3(2H)-one](/img/structure/B1312783.png)



![3h-Imidazo[4,5-c]pyridine 5-oxide](/img/structure/B1312791.png)



